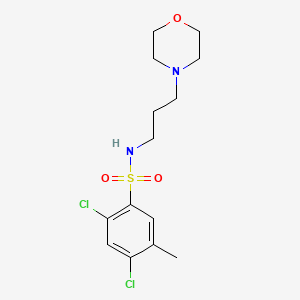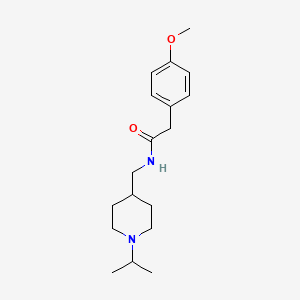![molecular formula C23H18ClN5O6S B2770581 dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate CAS No. 361156-64-1](/img/no-structure.png)
dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridopyrimidine, a class of compounds that have shown a therapeutic interest . Pyridopyrimidines have been studied extensively due to their biological potential and are present in relevant drugs . They have been used on several therapeutic targets .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 has been reported .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using 1 H-NMR and 13 C-NMR spectra . For example, in the 1 H-NMR spectra of similar compounds, the D 2 O exchangeable sulfonamide proton appeared at 10–11 ppm, whereas the two different types of aromatic protons of the 4-chlorophenyl ring showed up as two distinct doublets at 7.5–8.3 ppm with coupling constants of 7.5 and 8.6Hz .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of various solvents, reaction temperatures, and acid scavengers . The role of these factors in optimizing the reaction conditions has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the presence of a C=N group and a sulfonyl functionality can be confirmed by characteristic IR absorption in the 1,600–1,550 cm −1 region and two strong absorption bands around 1,160~1,190 cm −1 and 1,340~1,380 cm −1 respectively .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, closely related to the compound , evaluating their in vitro antimicrobial and anticancer activities. Among the synthesized compounds, several showed higher anticancer activity compared to the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Heterocyclic Synthesis
Efforts to synthesize new molecular frameworks have led to the development of various heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine core. For example, the work by Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, demonstrating the versatility of this core in generating new chemical entities with potential biological activities (Rahmouni et al., 2014).
Structural Characterization and Biological Evaluation
Further studies delve into the structural characterization of derivatives and their biological evaluation. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural thiazoles with the pyrazolo[3,4-d]pyrimidine core, aiming at potential biological applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These studies underscore the compound's utility as a key precursor in synthesizing structurally diverse molecules with promising biological activities.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
361156-64-1 |
|---|---|
Produktname |
dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate |
Molekularformel |
C23H18ClN5O6S |
Molekulargewicht |
527.94 |
IUPAC-Name |
dimethyl 5-[[2-[[5-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H18ClN5O6S/c1-34-21(32)12-7-13(22(33)35-2)9-15(8-12)26-18(30)11-36-23-27-19-17(10-25-28-19)20(31)29(23)16-5-3-14(24)4-6-16/h3-10H,11H2,1-2H3,(H,25,28)(H,26,30) |
InChI-Schlüssel |
IQUFATFUQJASFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Cl)C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)
![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)
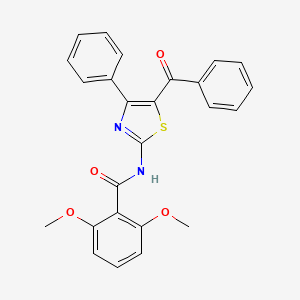
![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)
![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
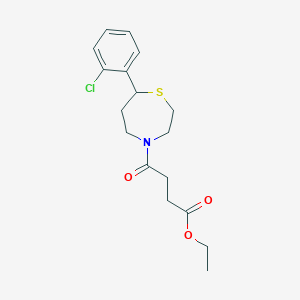
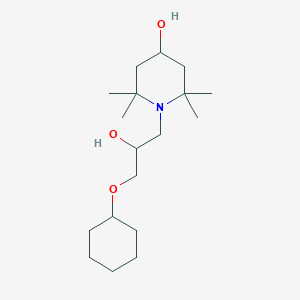
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)
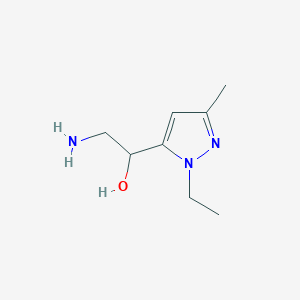
![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)
